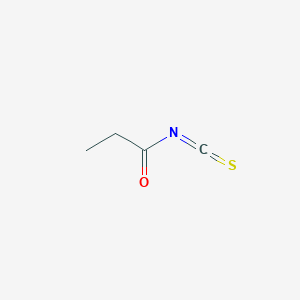
Propanoyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a propanoyl moiety. The general structure of isothiocyanates is represented as R−N=C=S, where R is an organic group. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Propanoyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various biological processes, including detoxification, inflammation, cell growth, and death .
Biochemical Pathways
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects various biochemical pathways and their downstream effects, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
PEITC exhibits linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . Membrane transport of PEITC is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family . These properties may impact the bioavailability of isothiocyanates.
Result of Action
Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists . The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Additionally, the presence of enzymes and transporters in the body can impact the absorption, distribution, metabolism, and excretion of isothiocyanates .
Biochemical Analysis
Biochemical Properties
Propanoyl isothiocyanate, like other isothiocyanates, is a product of enzymatic hydrolysis of glucosinolates, predominantly present in cruciferous vegetables It interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
Isothiocyanates have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
Studies on other isothiocyanates have shown chemopreventive effects in animal models of cancer
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoyl isothiocyanate can be synthesized through several methods, with one common approach involving the reaction of propanoyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or dichloromethane, and the product is isolated through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propanoyl chloride is reacted with thiocyanate salts under controlled conditions. The process may include steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Propanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: Can add to double bonds in alkenes to form isothiocyanate derivatives.
Hydrolysis: Undergoes hydrolysis in the presence of water to form propanoic acid and thiocyanic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, acetone, and water.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Isothiocyanate Derivatives: Formed from addition reactions with alkenes.
Propanoic Acid and Thiocyanic Acid: Formed from hydrolysis.
Scientific Research Applications
Propanoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Allyl Isothiocyanate: Known for its presence in mustard oil and its pungent flavor.
Benzyl Isothiocyanate: Found in cruciferous vegetables and studied for its anticancer properties.
Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Uniqueness of Propanoyl Isothiocyanate: this compound is unique due to its specific reactivity profile and the presence of the propanoyl group, which imparts distinct chemical properties.
Properties
IUPAC Name |
propanoyl isothiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULLJDMUFOQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
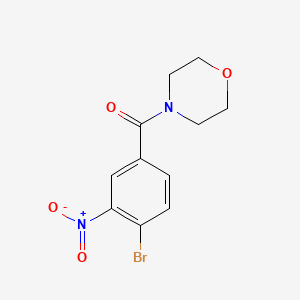
![methyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

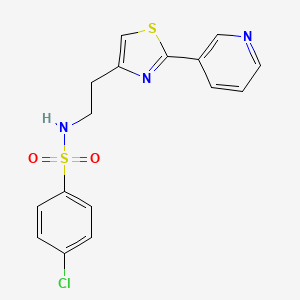
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2475617.png)

![6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
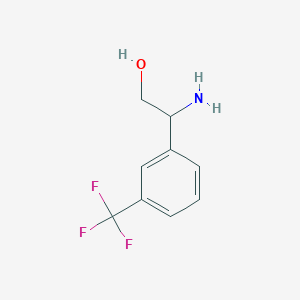
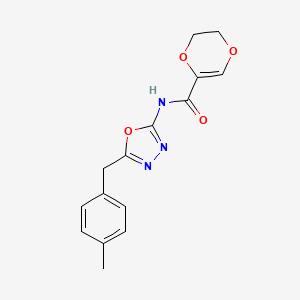
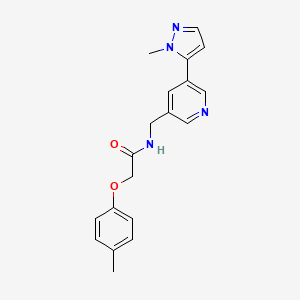
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)
